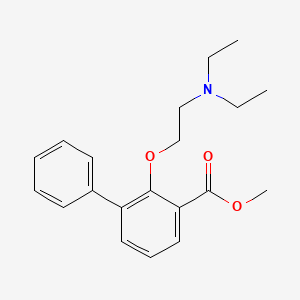
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by a biphenyl core with a carboxylic acid group, a diethylaminoethoxy substituent, and a methyl ester group. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 3-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction using diethylaminoethanol and an appropriate leaving group on the biphenylcarboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.
Mechanism of Action
The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Biphenylcarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2,2′-Dihydroxy [1,1′-biphenyl]-3-carboxylic acid: Contains hydroxyl groups instead of the diethylaminoethoxy group.
Eicosapentaenoic acid ethyl ester: Different core structure but similar ester functionality.
Uniqueness
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to its combination of a biphenyl core, a diethylaminoethoxy substituent, and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
5014-30-2 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
SWAICQPNXIDPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


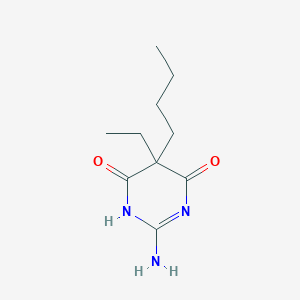
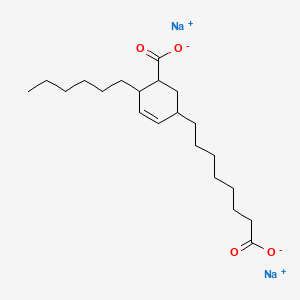
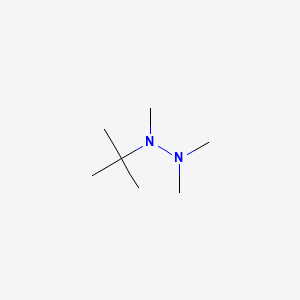
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
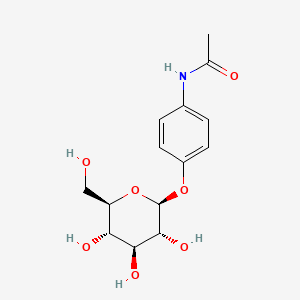
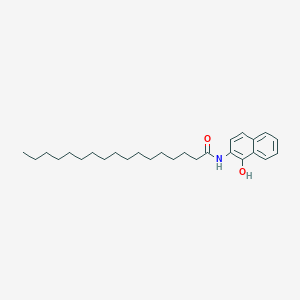
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
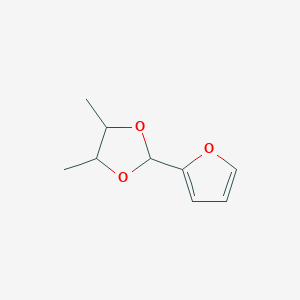
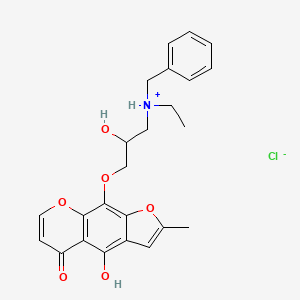
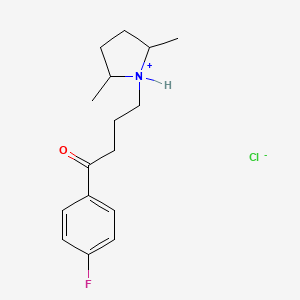
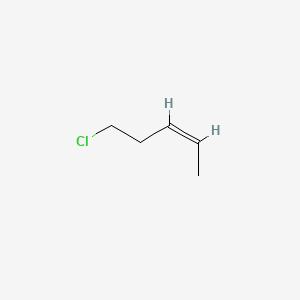
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
